molecular formula C18H22N4O4 B14718247 2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 6690-55-7

2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)

Cat. No.: B14718247
CAS No.: 6690-55-7
M. Wt: 358.4 g/mol
InChI Key: GOJQBTYTWFDQJO-UHFFFAOYSA-N
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Description

2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of azo and hydroxyl functional groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves a multi-step process. The initial step often includes the diazotization of 2-methyl-4-nitroaniline, followed by coupling with 3-methyl-4-aminophenol. The final step involves the reaction of the resulting azo compound with ethylene oxide to introduce the ethan-1-ol groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent side reactions. Common solvents used in the process include ethanol and water, with catalysts such as sodium acetate to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.

    Substitution: Reagents like bromine or nitric acid under controlled temperatures.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. The hydroxyl groups facilitate hydrogen bonding, enhancing the compound’s binding affinity to target molecules. The molecular pathways involved include enzyme inhibition and disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
  • 2,2’-({3-Methyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)

Uniqueness

2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and binding properties. The presence of both methyl and nitro groups in the structure provides a balance between electron-donating and electron-withdrawing effects, enhancing its versatility in chemical reactions and applications.

Properties

CAS No.

6690-55-7

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-3-methyl-4-[(2-methyl-4-nitrophenyl)diazenyl]anilino]ethanol

InChI

InChI=1S/C18H22N4O4/c1-13-11-15(21(7-9-23)8-10-24)3-5-17(13)19-20-18-6-4-16(22(25)26)12-14(18)2/h3-6,11-12,23-24H,7-10H2,1-2H3

InChI Key

GOJQBTYTWFDQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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